Kinase Selectivity: MST1 vs. MST2 and NEK3 Exclusion
IHMT-MST1-58 exhibits substantially greater discrimination between MST1 and the closely related MST2 kinase compared to the widely used dual MST1/2 inhibitor XMU-MP-1. At 1 µM, IHMT-MST1-58 displays strong inhibition of MST1 (IC₅₀ = 23 nM) but only weak activity against MST2 (IC₅₀ = 652 nM), yielding a 28-fold selectivity window [1]. In contrast, XMU-MP-1 inhibits MST1 and MST2 with IC₅₀ values of 71.1 nM and 38.1 nM, respectively—a less than 2-fold difference that functionally renders it a dual MST1/2 inhibitor . Furthermore, IHMT-MST1-58 shows no activity against NEK3 at concentrations up to 10 µM (IC₅₀ > 10 µM), whereas XMU-MP-1 has documented off-target activity against ULK1/2 and Aurora kinases [1][2]. This selectivity profile makes IHMT-MST1-58 the preferred reagent for experiments where MST1-specific signaling must be dissected from MST2-dependent pathways.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MST1: 23 nM; MST2: 652 nM; NEK3: >10 µM |
| Comparator Or Baseline | XMU-MP-1: MST1 IC₅₀ = 71.1±12.9 nM; MST2 IC₅₀ = 38.1±6.9 nM |
| Quantified Difference | IHMT-MST1-58 shows 3.1-fold greater MST1 potency than XMU-MP-1 and 28-fold selectivity over MST2, versus XMU-MP-1's 1.9-fold MST1/MST2 ratio |
| Conditions | Enzymatic kinase inhibition assays (ADP-Glo kinase assay format); values at 1 µM compound concentration |
Why This Matters
Procurement of IHMT-MST1-58 eliminates the need for additional MST2 knockout controls or complex genetic validation that would be required when using non-selective dual MST1/2 inhibitors.
- [1] Anjiechem. IHMT-MST1-58 Product Datasheet. MST1 IC₅₀ = 23 nM, MST2 IC₅₀ = 652 nM, NEK3 IC₅₀ > 10 μM. View Source
- [2] Guide to Pharmacology (GtoPdb). XMU-MP-1 Ligand Page. Off-target activity against ULK1/2 and Aurora kinases. Ligand ID: 11812. View Source
